molecular formula C11H17NO B2730473 (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol CAS No. 156406-42-7

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol

Cat. No. B2730473
CAS RN: 156406-42-7
M. Wt: 179.263
InChI Key: JROIRYAZVQTFDW-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and spectroscopy are often used.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Engineering

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol serves as an important intermediate in the synthesis of chiral compounds, demonstrating its versatility in chemical synthesis and engineering. The semi-rational engineering of a carbonyl reductase enzyme for the enantioselective reduction of β-amino ketones illustrates the compound's significance in producing chiral intermediates for antidepressants, achieving enantiomeric excesses up to 95% (Dalong Zhang et al., 2015). Furthermore, the preparation of 3-dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid highlights a synthetic pathway involving the Knoevenagel reaction and reduction, emphasizing the compound's role in synthetic organic chemistry (L. Xiang, 2006).

Biocatalysis and Enzymatic Studies

The use of this compound in biocatalytic processes is exemplified by studies on the lipase-catalyzed resolution of chiral 1,3-amino alcohols. This application is crucial for the asymmetric synthesis of pharmacologically relevant compounds, such as (S)-dapoxetine, showcasing the compound's utility in producing enantiomerically pure substances with high yields and enantiomeric excesses (Oliver Torre et al., 2006).

Material Science and Nanotechnology

In material science and nanotechnology, this compound's derivatives are explored for their potential in enhancing the delivery efficiency of nucleic acids. The study of cationic lipids with varying saturation for the intracellular delivery of encapsulated nucleic acids reveals the impact of chemical modifications on the fusogenicity and gene silencing efficiency, underlining the compound's relevance in developing non-viral gene delivery systems (J. Heyes et al., 2005).

Mechanism of Action

The mechanism of action describes how the compound interacts at the molecular level to produce its effect. This is particularly relevant for biologically active compounds .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications, further studies needed, or new methods of synthesis. It could also involve studying the compound’s impact on health, environment, or industry .

properties

IUPAC Name

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIRYAZVQTFDW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156406-42-7
Record name (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol >99% e.e.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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